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molecular formula C9H9FOS B8389143 4-Fluoro-7-methoxy-2,3-dihydrobenzo[b]thiophene

4-Fluoro-7-methoxy-2,3-dihydrobenzo[b]thiophene

Cat. No. B8389143
M. Wt: 184.23 g/mol
InChI Key: CVRPDFDPJINJDU-UHFFFAOYSA-N
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Patent
US07410982B2

Procedure details

A BBr3 demethylation of 4-fluoro-7-methoxy-2,3-dihydrobenzo[b]thiophene similar to that described for 4-hydroxy benzothiazole affords the title compound as a brown solid 251 mg: δH (300 MHz, CDCl3) 6.57-6.48 (2H, m, ArH), 4.67 (1H, br. s, OH) and 3.43-3.23 (4H, m, SCH2CH2).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[C:14]2[CH2:13][CH2:12][S:11][C:10]=2[C:9]([O:15]C)=[CH:8][CH:7]=1.OC1C2N=CSC=2C=CC=1>>[F:5][C:6]1[C:14]2[CH2:13][CH2:12][S:11][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=2SCCC21)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C1N=CS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2SCCC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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